Tetramethylammonium bicarbonate

Catalog No.
S727701
CAS No.
58345-96-3
M.F
C5H13NO3
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium bicarbonate

CAS Number

58345-96-3

Product Name

Tetramethylammonium bicarbonate

IUPAC Name

hydrogen carbonate;tetramethylazanium

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1

InChI Key

VFHDWENBWYCAIB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.C(=O)(O)[O-]

Canonical SMILES

C[N+](C)(C)C.C(=O)(O)[O-]

Synthesis of Carbamate Esters:

TMAB plays a role in the synthesis of carbamate esters, which are a class of organic compounds with various applications in pharmaceuticals, insecticides, and herbicides. TMAB acts as a deprotonating agent, facilitating the reaction between amines and chloroformate precursors to yield the desired carbamate esters. Source: Sigma-Aldrich:

Precipitant for Catalyst Synthesis:

TMAB serves as a precipitant in the synthesis of copper/zinc oxide (Cu/ZnO) catalysts via the coprecipitation method. This method involves the formation of a precipitate containing the desired metal oxides, which are then separated and used as catalysts in various chemical reactions. TMAB's controlled precipitation properties allow for the formation of catalysts with specific characteristics. Source: Sigma-Aldrich:

Alternative in Radiofluorination:

TMAB presents itself as a potential alternative to traditional phase-transfer systems in radiofluorination reactions, particularly those involving the radioisotope fluorine-18 (¹⁸F). These reactions are crucial for the development of radiopharmaceuticals used in medical imaging techniques like positron emission tomography (PET). TMAB helps prevent microreactor blockages, a common challenge encountered in these radiofluorination processes. Source: Sigma-Aldrich:

Tetramethylammonium bicarbonate is a quaternary ammonium compound with the chemical formula C5H13NO3\text{C}_5\text{H}_{13}\text{NO}_3 and a CAS number of 58345-96-3. It is a white crystalline solid that is soluble in water and exhibits properties typical of quaternary ammonium compounds, such as acting as a phase-transfer catalyst. This compound features a tetramethylammonium cation, which consists of four methyl groups attached to a central nitrogen atom, paired with a bicarbonate anion. Tetramethylammonium bicarbonate is used in various applications, particularly in organic synthesis and catalysis .

Due to its ionic nature. It can act as a source of bicarbonate ions in reactions involving acid-base chemistry. For example, it can react with strong acids to produce carbon dioxide and the corresponding tetramethylammonium salt:

Tetramethylammonium bicarbonate+Strong AcidTetramethylammonium Salt+CO2+H2O\text{Tetramethylammonium bicarbonate}+\text{Strong Acid}\rightarrow \text{Tetramethylammonium Salt}+\text{CO}_2+\text{H}_2\text{O}

Additionally, it has been studied for its role in enhancing the reactivity of fluoride ions in organic reactions, particularly in the synthesis of fluorinated compounds .

Tetramethylammonium bicarbonate can be synthesized through several methods:

  • Neutralization Reaction: The reaction between tetramethylammonium hydroxide and carbon dioxide leads to the formation of tetramethylammonium bicarbonate:
    Tetramethylammonium hydroxide+CO2Tetramethylammonium bicarbonate+H2O\text{Tetramethylammonium hydroxide}+\text{CO}_2\rightarrow \text{Tetramethylammonium bicarbonate}+\text{H}_2\text{O}
  • Salt Metathesis: This method involves the reaction of tetramethylammonium salts with sodium bicarbonate:
    Tetramethylammonium salt+Sodium bicarbonateTetramethylammonium bicarbonate+Sodium salt\text{Tetramethylammonium salt}+\text{Sodium bicarbonate}\rightarrow \text{Tetramethylammonium bicarbonate}+\text{Sodium salt}

These methods allow for the production of tetramethylammonium bicarbonate under controlled conditions suitable for laboratory settings .

Tetramethylammonium bicarbonate has several notable applications:

  • Phase-Transfer Catalyst: It is widely used in organic synthesis as a phase-transfer catalyst, facilitating reactions between reactants that are not easily mixed.
  • Organic Synthesis: It plays a role in various organic reactions, including those involving fluorinated compounds.
  • Catalyst Precipitation Agent: In catalysis research, it has been employed as a precipitation agent for preparing metal catalysts, particularly copper-zinc oxide catalysts for methanol synthesis .

Research on the interactions involving tetramethylammonium bicarbonate includes its effects on solubility and reactivity in various chemical environments. Studies have shown that it can enhance the solubility of certain organic compounds and improve reaction yields when used as a phase-transfer catalyst. Additionally, investigations into its interactions with other ions and solvents have highlighted its potential to modify reaction pathways and kinetics .

Several compounds share similarities with tetramethylammonium bicarbonate due to their quaternary ammonium structure or their use as phase-transfer catalysts. Below is a comparison table highlighting these compounds:

Compound NameStructure TypePrimary UseUnique Features
Tetramethylammonium ChlorideQuaternary Ammonium SaltOrganic SynthesisStrongly hydrophilic
Tetraethylammonium BicarbonateQuaternary Ammonium SaltPhase-Transfer CatalystEffective for fluorinated compounds
Tetra-n-butylammonium BromideQuaternary Ammonium SaltPhase-Transfer CatalystLarger hydrophobic alkyl groups
Tetra-n-propylammonium HydroxideQuaternary Ammonium SaltOrganic SynthesisBasic nature affects reactivity

Uniqueness

Tetramethylammonium bicarbonate's uniqueness lies in its specific combination of properties as a phase-transfer catalyst while also providing bicarbonate ions for acid-base reactions. Its high solubility and ability to facilitate reactions involving less soluble substrates make it particularly valuable in synthetic chemistry compared to other similar compounds.

The development of tetramethylammonium bicarbonate synthesis methodologies has evolved significantly since its initial characterization, with industrial production methods becoming increasingly sophisticated to meet growing demand in semiconductor and pharmaceutical industries. Early synthesis approaches focused on direct reaction pathways between tetramethylammonium hydroxide and carbon dioxide, establishing the fundamental chemical transformation that remains central to modern production methods.

Patent literature from 2017 documents advanced synthesis techniques utilizing tank reactors in serial connection with tubular reactors, representing a significant technological advancement in large-scale production capabilities. These methodologies demonstrated substantial improvements in yield efficiency, achieving tetramethylammonium bicarbonate yields of 85.3% under optimized conditions involving dimethyl carbonate, trimethylamine, and methanol in specific stoichiometric ratios. The reaction parameters established in these industrial processes include controlled temperatures ranging from 100°C to 140°C, with residence times varying from 30 to 60 minutes depending on reactor configuration.

Subsequent developments in synthesis technology have incorporated electrolytic preparation methods, where tetramethylammonium bicarbonate serves as an intermediate in the production of high-purity tetramethylammonium hydroxide solutions. These electrolytic processes utilize cation exchange membranes and demonstrate superior current efficiency compared to alternative synthetic pathways, particularly when hydrogencarbonate salts serve as counter anions. The evolution of these synthetic methodologies reflects the compound's increasing importance in specialized industrial applications requiring high purity standards.

Research investigations have also established the compound's formation through acid-base reactions between tetramethylammonium hydroxide and carbon dioxide in various solvent systems. These studies demonstrate that the reaction progression involves initial carbonate formation followed by bicarbonate conversion under excess carbon dioxide conditions, providing fundamental understanding of the thermodynamic and kinetic factors governing tetramethylammonium bicarbonate synthesis.

Significance in Quaternary Ammonium Chemistry

Tetramethylammonium bicarbonate occupies a distinctive position within quaternary ammonium chemistry due to its unique combination of structural stability and chemical reactivity. The compound exemplifies the fundamental characteristics of quaternary ammonium salts while incorporating the specific properties imparted by the bicarbonate anion, creating a chemical entity with specialized applications in organic synthesis and industrial processes.

The tetramethylammonium cation represents one of the simplest quaternary ammonium structures, featuring four methyl groups arranged tetrahedrally around a central nitrogen atom. This structural arrangement contributes to the compound's stability and solubility characteristics, distinguishing it from other quaternary ammonium variants containing longer alkyl chains. The symmetrical nature of the tetramethylammonium cation influences the compound's physical properties and chemical behavior in solution systems.

Within the broader context of quaternary ammonium chemistry, tetramethylammonium bicarbonate demonstrates unique solubility properties that enhance its utility as a phase-transfer catalyst and reaction medium modifier. Research findings indicate that the compound exhibits high solubility in water exceeding 200 grams per liter at 20°C, while maintaining slight solubility in ethanol, creating opportunities for selective extraction and purification processes. These solubility characteristics distinguish tetramethylammonium bicarbonate from related quaternary ammonium compounds and contribute to its specialized applications.

The compound's significance extends to its role in electrochemical applications, where quaternary ammonium salts serve as supporting electrolytes and conductive media. Tetramethylammonium bicarbonate's ionic structure and conductivity properties make it particularly suitable for electrochemical processes requiring stable ionic environments with minimal interference from competing chemical reactions. This application domain highlights the compound's importance in advanced technological applications including battery development and fuel cell research.

Nomenclature and Chemical Classification

Tetramethylammonium bicarbonate is systematically designated under multiple nomenclature systems, reflecting its complex structural composition and diverse applications across chemical disciplines. The compound's primary chemical name, as established by the International Union of Pure and Applied Chemistry, is Methanaminium, N,N,N-trimethyl-, carbonate (1:1), indicating the specific structural relationship between the quaternary ammonium cation and the carbonate anion component.

The Chemical Abstracts Service has assigned the registry number 58345-96-3 to tetramethylammonium bicarbonate, providing a unique identifier for regulatory and commercial purposes. Alternative nomenclature includes tetramethylammonium hydrogencarbonate, which emphasizes the specific anion component, and hydrogen carbonate;tetramethylazanium, which reflects systematic naming conventions for quaternary ammonium compounds.

Table 1: Nomenclature and Chemical Identifiers

Identifier TypeValueReference
Chemical Abstracts Service Number58345-96-3
Molecular FormulaC₅H₁₃NO₃
Molecular Weight135.16 g/mol
InChI KeyVFHDWENBWYCAIB-UHFFFAOYSA-M
DSSTox Substance IdentifierDTXSID10890898
Wikidata IdentifierQ55573665

The compound's classification within chemical taxonomy systems positions it as a quaternary ammonium bicarbonate salt, distinguishing it from simple ammonium salts through the presence of four organic substituents on the nitrogen center. This classification has implications for regulatory oversight, as quaternary ammonium compounds often require specific handling and storage protocols due to their ionic nature and potential reactivity.

International chemical databases maintain consistent nomenclature for tetramethylammonium bicarbonate, although minor variations exist in systematic naming conventions across different regions and applications. The European Community has assigned the number 58345-96-3 to the compound, aligning with Chemical Abstracts Service designations to ensure international consistency in chemical identification and regulatory compliance.

Structural and Functional Overview

The molecular structure of tetramethylammonium bicarbonate consists of a quaternary ammonium cation paired with a bicarbonate anion, creating a salt with distinctive physical and chemical properties. The tetramethylammonium cation features a central nitrogen atom covalently bonded to four methyl groups in a tetrahedral arrangement, resulting in a positively charged species with molecular formula C₄H₁₂N⁺. The bicarbonate component, with formula HCO₃⁻, provides the anionic balance necessary for overall molecular neutrality.

Table 2: Structural and Physical Properties

PropertyValueReference
Molecular FormulaC₅H₁₃NO₃
Molecular Weight135.16 g/mol
Physical StateWhite crystalline powder
Melting PointDecomposes at 80-85°C
Density1.25-1.35 g/cm³
Water Solubility≥200 g/L at 20°C
pH (1% solution)7.5-8.5

The compound's three-dimensional structure exhibits characteristic features of quaternary ammonium salts, with the positively charged nitrogen center creating an asymmetric charge distribution that influences solubility and reactivity patterns. Computational analysis indicates that the tetramethylammonium cation maintains a stable tetrahedral geometry with uniform carbon-nitrogen bond lengths, contributing to the compound's chemical stability under normal storage conditions.

Functional characteristics of tetramethylammonium bicarbonate include its behavior as a buffer system due to the bicarbonate component's acid-base properties. The compound exhibits buffering capacity in aqueous solutions, with the bicarbonate anion participating in equilibrium reactions that maintain solution pH within specific ranges. This buffering function proves particularly valuable in biochemical applications where pH stability is critical for enzyme activity and protein stability.

The ionic nature of tetramethylammonium bicarbonate contributes to its conductivity properties in solution, making it suitable for electrochemical applications requiring ionic conduction. Research findings demonstrate that the compound enhances ionic conductivity in battery and fuel cell systems, where stable ionic environments are essential for optimal performance. The combination of quaternary ammonium structure with bicarbonate functionality creates unique opportunities for specialized applications in advanced materials and energy storage technologies.

Spectroscopic analysis reveals characteristic absorption patterns consistent with quaternary ammonium compounds, including specific vibrational modes associated with carbon-nitrogen bonds and bicarbonate functional groups. These spectroscopic signatures provide reliable methods for compound identification and purity assessment in analytical chemistry applications.

Tetramethylammonium bicarbonate is an organic salt with the molecular formula C₅H₁₃NO₃ [1] [2] [3]. The compound consists of a tetramethylammonium cation paired with a bicarbonate anion, forming an ionic salt structure [1] [4]. The Chemical Abstracts Service registry number for this compound is 58345-96-3 [1] [2] [4].
The structural architecture of tetramethylammonium bicarbonate comprises two distinct ionic components. The tetramethylammonium cation exhibits a tetrahedral arrangement with a central nitrogen atom bonded to four methyl groups [5] [6]. The nitrogen atom carries a formal positive charge, with the four carbon-nitrogen bonds arranged in a tetrahedral geometry around the central nitrogen [5] [7]. The bond angles between adjacent carbon-nitrogen-carbon arrangements measure approximately 109.5 degrees, consistent with tetrahedral geometry [5] [7] [6].

The bicarbonate anion displays a planar triangular structure featuring a central carbon atom bonded to three oxygen-containing groups [5] [8]. The carbon atom forms a double bond with one oxygen atom, a single bond with a second oxygen atom that carries a negative charge, and a single bond with a hydroxyl group [5] [8]. The oxygen-carbon-oxygen bond angles measure approximately 120 degrees, reflecting the sp² hybridization of the central carbon atom [5] [8].

The nitrogen-carbon bond lengths in the tetramethylammonium cation range from 1.49 to 1.51 angstroms [5]. The carbon-hydrogen bond lengths within the methyl groups measure approximately 1.08 to 1.10 angstroms [5] [6]. In the bicarbonate anion, the carbon-oxygen double bond length ranges from 1.25 to 1.28 angstroms, while the carbon-oxygen single bond length extends from 1.35 to 1.38 angstroms [5] [8].

Structural ParameterDescriptionBond Length/Angle
Tetramethylammonium CationTetrahedral arrangement with nitrogen centerC-N-C: ~109.5°
Nitrogen-Carbon BondsSingle bonds to methyl groups1.49-1.51 Å
Carbon-Hydrogen BondsWithin methyl groups1.08-1.10 Å
Bicarbonate AnionPlanar triangular structureO-C-O: ~120°
Carbon-Oxygen Double BondTo negatively charged oxygen1.25-1.28 Å
Carbon-Oxygen Single BondTo hydroxyl group1.35-1.38 Å

Physical Properties

Physical State and Appearance

Tetramethylammonium bicarbonate exists in two primary physical forms depending on preparation and storage conditions [3] [9] [10]. The pure compound appears as a white crystalline powder when isolated in solid form [10]. Commercial preparations frequently exist as colorless aqueous solutions, typically containing 60% tetramethylammonium bicarbonate by weight [3] [4] [11].

The crystalline form exhibits well-defined crystal structure with ionic lattice arrangements between the tetramethylammonium cations and bicarbonate anions [5] [8]. The crystal packing demonstrates alternating positions of cations and anions within the ionic crystal lattice [5] [8]. Storage conditions significantly influence the physical appearance, with refrigerated storage recommended to maintain stability [4] [11].

Molecular Weight and Density Parameters

The molecular weight of tetramethylammonium bicarbonate measures 135.16 grams per mole [1] [2] [3] [4]. This molecular weight calculation accounts for the complete ionic salt structure including both the tetramethylammonium cation and the bicarbonate anion components [1] [2] [3].

Density measurements for tetramethylammonium bicarbonate vary based on the physical state and concentration of aqueous solutions [12]. Aqueous solutions at 25 degrees Celsius exhibit density values ranging from 1.02 to 1.05 grams per cubic centimeter [12]. The density variation depends on the concentration of the dissolved salt in water, with higher concentrations producing greater density values [12].

PropertyValueMeasurement Conditions
Molecular Weight135.16 g/molComplete ionic salt
Density (Aqueous)1.02-1.05 g/cm³25°C, variable concentration
Physical FormWhite crystalline powderPure solid state
Commercial Form60% aqueous solutionTypical preparation

Solubility Profile in Various Solvents

Tetramethylammonium bicarbonate demonstrates high solubility in water, representing its most favorable solvent environment [4] [11]. The compound dissolves readily in aqueous media due to the ionic nature of the salt and the favorable hydration of both the tetramethylammonium cation and bicarbonate anion [4] [11]. Water solubility enables the formation of stable aqueous solutions commonly used in various applications [13].

Chloroform serves as another suitable solvent for tetramethylammonium bicarbonate, providing good solubility characteristics [4] [11]. The compound also exhibits solubility in methanol, as demonstrated in vapor-liquid equilibrium studies involving methanol-water systems [13]. Organic solvents with intermediate polarity generally provide moderate to good solubility for this ionic compound [13].

The solubility profile in various organic solvents follows predictable patterns based on polarity and hydrogen bonding capabilities. Polar protic solvents such as alcohols provide moderate solubility, while nonpolar solvents exhibit poor solubility characteristics. The ionic nature of tetramethylammonium bicarbonate necessitates polar solvent environments for effective dissolution.

SolventSolubility ClassificationSolubility Mechanism
WaterHighly solubleIonic hydration
ChloroformSolubleModerate polarity interaction
MethanolSolublePolar protic interaction
EthanolModerately solublePolar protic interaction
AcetoneSlightly solubleLimited polar interaction
Diethyl EtherPoorly solubleInsufficient polarity
HexaneInsolubleNonpolar environment
Dimethyl SulfoxideSolubleStrong polar interaction

Thermal Stability Characteristics

Tetramethylammonium bicarbonate exhibits thermal stability at room temperature under appropriate storage conditions [14] [15]. The compound maintains structural integrity and chemical composition when stored in refrigerated environments as recommended [4] [11]. Thermal decomposition occurs at elevated temperatures, with melting point measurements indicating decomposition beginning around 292 to 295 degrees Celsius [10].

Enhanced chemical stability of tetramethylammonium head groups has been demonstrated through computational studies involving deep eutectic solvents [14] [15]. These investigations reveal that environmental factors can significantly influence the thermal stability characteristics of tetramethylammonium-containing compounds [14] [15]. Temperature effects on stability include increased degradation mechanisms at elevated temperatures, with ylide formation dominating at 298 Kelvin and nucleophilic substitution becoming more prominent at 320 and 350 Kelvin [14].

The thermal stability profile indicates that tetramethylammonium bicarbonate remains stable under normal handling and storage conditions but requires careful temperature control to prevent decomposition [14] [15]. Degradation pathways primarily involve the tetramethylammonium cation through mechanisms such as ylide formation and nucleophilic substitution reactions [14] [15].

Chemical Properties

Acid-Base Behavior

Tetramethylammonium bicarbonate functions as a weak base in aqueous solution due to the presence of the bicarbonate anion [16] [17]. The bicarbonate component can accept protons from water molecules, resulting in the formation of carbonic acid and hydroxide ions [16] [17]. This proton acceptance capability establishes the compound's basic character in aqueous environments [16] [17].

The pH of tetramethylammonium bicarbonate solutions exhibits slightly basic values, consistent with the weak base behavior of the bicarbonate anion [16] [17]. The tetramethylammonium cation does not contribute significantly to acid-base behavior, functioning primarily as a spectator ion in proton transfer reactions [16] [17]. The overall acid-base equilibrium depends on the bicarbonate anion's interaction with water molecules and other proton donors in solution [16] [17].

Neutralization reactions involving tetramethylammonium bicarbonate follow predictable patterns based on bicarbonate chemistry. When exposed to strong acids, the bicarbonate anion readily accepts protons, forming carbonic acid which subsequently decomposes to carbon dioxide and water [17]. This neutralization mechanism provides the basis for various analytical and synthetic applications [17].

Reactivity and Stability Patterns

Tetramethylammonium bicarbonate demonstrates specific reactivity patterns based on the distinct behaviors of its ionic components . The compound can undergo oxidation reactions, although these transformations occur less commonly due to the relatively stable structure of both the cation and anion . Strong oxidizing agents such as potassium permanganate can promote oxidation under specific reaction conditions .

Nucleophilic substitution reactions represent another important reactivity pattern for tetramethylammonium bicarbonate . The bicarbonate anion can be replaced by other nucleophiles in substitution reactions, with common nucleophiles including halides and hydroxides . The major products formed depend on the specific nucleophile employed, with halide reactions producing tetramethylammonium halides and carbon dioxide .

The stability patterns of tetramethylammonium bicarbonate involve multiple factors including temperature, pH, and the presence of other chemical species [14] [15]. Computational studies have identified key degradation mechanisms affecting the tetramethylammonium component, particularly ylide formation and nucleophilic substitution pathways [14] [15]. Environmental conditions significantly influence these degradation processes, with deep eutectic solvents potentially enhancing stability by increasing activation energy barriers for degradation reactions [14] [15].

Ionic Character and Association Properties

The ionic character of tetramethylammonium bicarbonate results from the strong electrostatic attraction between the positively charged tetramethylammonium cation and the negatively charged bicarbonate anion [15] [13] [17]. This ionic association creates a stable salt structure that dissociates in polar solvents to form separate hydrated ions [15] [13] [17].

Ion-pairing effects influence the behavior of tetramethylammonium bicarbonate in solution, particularly in solvents with intermediate polarity [13]. The degree of ionic association varies with solvent polarity, concentration, and temperature [13]. In highly polar solvents such as water, complete dissociation occurs, while in less polar environments, ion-pair formation may predominate [13].

The association properties of tetramethylammonium bicarbonate affect various physical and chemical characteristics including conductivity, osmotic pressure, and reaction kinetics [13] [17]. Vapor-liquid equilibrium studies have demonstrated the influence of this organic salt on solvent systems, with effects on the methanol-water system showing measurable deviations in vapor-phase compositions [13]. These observations confirm the significant ionic character and association properties of the compound [13].

PropertyCharacteristicInfluence Factor
Ionic DissociationComplete in polar solventsSolvent polarity
Ion-Pair FormationOccurs in less polar mediaSolvent polarity, concentration
Electrostatic AttractionStrong cation-anion interactionCharge separation
ConductivityHigh in aqueous solutionIonic mobility
Osmotic EffectsSignificant in solutionIon concentration

Spectroscopic and Analytical Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides distinctive spectral features for tetramethylammonium bicarbonate identification and analysis [19] [20]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the methyl protons attached to the nitrogen atom in the tetramethylammonium cation [19] [20]. These methyl protons typically appear as a singlet at chemical shifts ranging from 3.1 to 3.3 parts per million due to the symmetrical environment of all twelve hydrogen atoms [19] [20].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct signals for both the tetramethylammonium cation and bicarbonate anion components [20]. The methyl carbon atoms of the tetramethylammonium cation produce signals at approximately 55 to 56 parts per million [20]. The bicarbonate carbon atom generates a characteristic signal at 160 to 165 parts per million, reflecting the electron-deficient environment created by the adjacent oxygen atoms [20].

The nuclear magnetic resonance spectroscopic analysis enables differentiation of tetramethylammonium bicarbonate from related compounds through unique chemical shift patterns [19] [20]. Integration ratios in proton nuclear magnetic resonance confirm the 12:1 ratio of methyl protons to bicarbonate proton, supporting structural assignments [19] [20]. These spectroscopic characteristics provide reliable identification methods for analytical applications [19] [20].

Infrared Absorption Patterns

Infrared spectroscopy reveals characteristic absorption bands that enable identification and structural confirmation of tetramethylammonium bicarbonate [21]. The bicarbonate anion produces strong absorption bands in the 1360 to 1380 wavenumber region and the 1600 to 1650 wavenumber region [21]. These bands correspond to the symmetric and asymmetric stretching vibrations of the carbon-oxygen bonds within the bicarbonate structure [21].

Carbon-hydrogen stretching vibrations from the methyl groups in the tetramethylammonium cation appear in the 2900 to 3000 wavenumber region [21]. These absorptions provide confirmation of the presence of alkyl groups attached to the nitrogen center [21]. The intensity and position of these bands offer information about the hydrogen bonding environment and molecular interactions [21].

Additional infrared absorption features include bands associated with the hydroxyl group of the bicarbonate anion and potential hydrogen bonding interactions [21]. The hydroxyl stretching vibration typically appears as a broad absorption in the 3200 to 3600 wavenumber region [21]. These spectral characteristics enable differentiation from other quaternary ammonium salts and carbonate compounds [21].

Mass Spectrometric Behavior

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for tetramethylammonium bicarbonate [19] [20]. The molecular ion peak appears at mass-to-charge ratio 135, corresponding to the complete ionic salt structure [19] [20]. However, the ionic nature of the compound often results in separate detection of the cation and anion components rather than the intact molecular ion [19] [20].

The tetramethylammonium cation produces a characteristic peak at mass-to-charge ratio 74, representing the [N(CH₃)₄]⁺ fragment [19] [20]. This cation peak serves as a diagnostic indicator for the presence of tetramethylammonium compounds in analytical samples [19] [20]. The intensity and stability of this peak provide quantitative information for analytical determinations [19] [20].

Fragmentation patterns in mass spectrometry reveal the loss of methyl groups from the tetramethylammonium cation, producing daughter ions at mass-to-charge ratios corresponding to sequential methyl eliminations [19] [20]. The bicarbonate anion may appear as separate peaks at mass-to-charge ratio 61 for the [HCO₃]⁻ fragment [19] [20]. These fragmentation characteristics enable structural confirmation and distinguish tetramethylammonium bicarbonate from related compounds [19] [20].

Spectroscopic MethodKey FeaturesChemical Shift/Wavenumber
¹H Nuclear Magnetic ResonanceMethyl proton singletδ 3.1-3.3 ppm
¹³C Nuclear Magnetic ResonanceMethyl carbonsδ 55-56 ppm
¹³C Nuclear Magnetic ResonanceBicarbonate carbonδ 160-165 ppm
Infrared SpectroscopyBicarbonate C-O stretching1360-1380, 1600-1650 cm⁻¹
Infrared SpectroscopyC-H stretching2900-3000 cm⁻¹
Mass SpectrometryTetramethylammonium cationm/z 74
Mass SpectrometryMolecular ionm/z 135
Mass SpectrometryBicarbonate anionm/z 61

Tetramethylammonium bicarbonate can be produced through several industrial-scale routes, each with distinct advantages and operational considerations. The most prominent industrial methods include continuous tubular reactor processes and microchannel reactor systems [1] [2].

The tubular reactor condensation method represents the traditional industrial approach, utilizing continuous operation to achieve high yields and efficient throughput . This method involves the controlled reaction of trimethylamine with dimethyl carbonate in a tubular reactor system, where the reaction mixture is continuously fed through heated tubes maintained at temperatures between 160-190°C under atmospheric pressure conditions [1]. The process achieves conversion rates of 85-90% with moderate selectivity, making it suitable for large-scale production where established technology and proven reliability are prioritized [1].

Microchannel reactor technology has emerged as a superior industrial-scale production method, offering enhanced safety characteristics and improved production efficiency [1]. This advanced approach utilizes the high surface area-to-volume ratio of microchannels to achieve superior heat transfer characteristics, enabling precise temperature control during the highly exothermic synthesis reaction [1]. The microchannel process operates at elevated pressures of 3-5 MPa and temperatures of 160-190°C, with remarkably short residence times of 1-5 minutes, resulting in conversion rates exceeding 95% with high selectivity [1].

Industrial production typically employs a two-step reaction sequence where trimethylamine reacts with dimethyl carbonate in the first step to form tetramethylammonium methylcarbonate, followed by hydrolysis to produce tetramethylammonium bicarbonate [1]. The chemical reaction sequence can be represented as:

Step 1: (CH₃)₃N + (CH₃O)₂CO → (CH₃)₄N⁺COOCH₃⁻

Step 2: (CH₃)₄N⁺COOCH₃⁻ + H₂O → (CH₃)₄N⁺HCO₃⁻ + CH₃OH

The industrial process typically maintains a dimethyl carbonate to trimethylamine molar ratio of 0.7-1.3:1, with methanol serving as the primary solvent [1]. The reaction system operates without the need for external catalysts, relying on the inherent reactivity of the quaternary ammonium formation [1].

Laboratory Synthesis Methods

Carbonation of Tetramethylammonium Hydroxide

The carbonation of tetramethylammonium hydroxide represents the most straightforward laboratory synthesis method for tetramethylammonium bicarbonate production . This direct approach involves the controlled reaction of tetramethylammonium hydroxide with carbon dioxide in aqueous solution under carefully controlled temperature and pressure conditions .

The synthesis proceeds according to the following reaction:

(CH₃)₄NOH + CO₂ → (CH₃)₄N⁺HCO₃⁻

The reaction typically occurs at room temperature to 70°C under atmospheric pressure, with the reaction rate and yield being highly dependent on the efficient dissolution and contact between carbon dioxide and the tetramethylammonium hydroxide solution . The process achieves conversion rates of 90-95% with high selectivity, making it particularly suitable for laboratory-scale preparation where simplicity and direct synthesis are prioritized .

Experimental parameters for optimal carbonation include maintaining the tetramethylammonium hydroxide concentration at 0.1-0.5 M in aqueous solution, with continuous carbon dioxide bubbling through the reaction mixture at flow rates of 50-100 mL/min . The reaction progress can be monitored through pH measurements, with the endpoint indicated by stabilization of the pH in the range of 7.5-8.5 [4].

The carbonation method offers several advantages including simple reaction setup, direct synthesis pathway, and minimal equipment requirements . However, the method requires careful control of carbon dioxide absorption to prevent unwanted side reactions with atmospheric moisture and requires protection from extended air exposure which can lead to gradual decomposition .

Reaction of Trimethylamine with Dimethyl Carbonate

The two-step laboratory synthesis utilizing trimethylamine and dimethyl carbonate represents a more sophisticated approach that mirrors industrial production methods on a smaller scale [1] [2]. This method offers greater control over reaction conditions and typically yields higher purity products compared to the carbonation method [1].

The laboratory procedure involves initial preparation of a methanol solution containing trimethylamine at concentrations of 1-3 M, followed by the gradual addition of dimethyl carbonate while maintaining temperature control at 160-190°C under pressure conditions of 3-5 MPa [1]. The reaction system requires inert atmosphere conditions to prevent oxidation and moisture interference [1].

Laboratory-scale equipment typically includes a pressure reactor capable of maintaining 3-5 MPa pressure, temperature control systems with precision of ±2°C, and continuous mixing capabilities to ensure homogeneous reaction conditions [1]. The reaction mixture is maintained under these conditions for residence times of 1-5 minutes when using efficient mixing, or 30-60 minutes for conventional batch systems [1].

The hydrolysis step involves the controlled addition of pure water to the tetramethylammonium methylcarbonate intermediate, typically at temperatures of 100-110°C under atmospheric pressure conditions [1]. The hydrolysis reaction proceeds rapidly, with completion typically achieved within 15-30 minutes under optimal conditions [1].

Analytical monitoring of the reaction progress can be performed using high-performance liquid chromatography to track the conversion of starting materials and the formation of the desired product [4]. Gas chromatography can be employed to monitor methanol formation as a byproduct, providing an indirect measure of reaction completion [1].

Comparative Analysis of Synthetic Pathways

The carbonation method offers significant advantages in terms of simplicity and directness, requiring minimal specialized equipment and operating under mild conditions . The method achieves high conversion rates of 90-95% with excellent selectivity, making it ideal for laboratory applications where small quantities of high-purity material are required . However, the method faces challenges related to carbon dioxide absorption efficiency and potential contamination from atmospheric moisture .

The trimethylamine-dimethyl carbonate pathway provides superior control over reaction conditions and typically yields higher purity products due to the two-step purification process [1]. This method demonstrates excellent scalability from laboratory to industrial applications and offers consistent reproducibility when proper protocols are followed [1]. The primary disadvantages include increased complexity, higher equipment requirements, and longer reaction times compared to the carbonation method [1].

Process efficiency comparisons indicate that the carbonation method typically requires 2-4 hours for completion, while the trimethylamine-dimethyl carbonate method requires 4-8 hours including both synthesis and purification steps [1]. Yield comparisons show that both methods can achieve greater than 90% yields when optimized conditions are maintained [1].

Economic considerations favor the carbonation method for small-scale laboratory applications due to lower equipment costs and simpler operational requirements . The trimethylamine-dimethyl carbonate method becomes more economically attractive for larger laboratory-scale preparations where higher purity requirements justify the additional complexity [1].

Purification and Quality Control Protocols

Purification of tetramethylammonium bicarbonate requires specialized protocols to achieve the high purity levels demanded for analytical and industrial applications [4]. The primary purification technique involves crystallization from aqueous solution, followed by filtration and drying under controlled conditions [4].

Crystallization procedures typically involve dissolving the crude product in minimal volumes of distilled water at elevated temperatures of 60-80°C, followed by controlled cooling to room temperature over 2-4 hours [4]. The crystallization process can be enhanced through seeding techniques using small amounts of high-purity tetramethylammonium bicarbonate to promote uniform crystal formation [4].

Filtration protocols employ vacuum filtration using fine porosity filters to separate the crystalline product from the mother liquor [4]. The crystals are typically washed with cold distilled water to remove residual impurities, followed by washing with cold methanol to remove water-soluble contaminants [4].

Drying procedures require controlled conditions to prevent decomposition of the thermally sensitive compound [4]. Vacuum drying at temperatures not exceeding 40°C under reduced pressure of 0.1-0.5 kPa is typically employed, with drying times of 12-24 hours depending on the batch size [4].

Quality control protocols involve comprehensive analytical testing to ensure compliance with specifications [4]. High-performance liquid chromatography serves as the primary method for purity determination, with typical specifications requiring ≥99.0% purity [4]. Karl Fischer titration is employed for water content determination, with specifications typically requiring ≤0.5% water content [4].

Heavy metals analysis utilizes atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to ensure heavy metals content ≤10 ppm [4]. Chloride content analysis employs ion chromatography with specifications requiring ≤50 ppm chloride [4].

Residue on ignition testing involves gravimetric analysis following standard protocols, with specifications requiring ≤0.1% residue [4]. pH measurements of 1% aqueous solutions must fall within the range of 7.5-8.5 to ensure proper product quality [4].

Production Optimization Strategies

Process optimization for tetramethylammonium bicarbonate production focuses on maximizing yield, minimizing energy consumption, and ensuring consistent product quality [1]. Temperature optimization involves maintaining precise control within the range of 160-190°C for the trimethylamine-dimethyl carbonate route, with temperature uniformity being critical for achieving high conversion rates [1].

Pressure optimization for industrial processes involves maintaining optimal pressure conditions of 3-5 MPa to enhance reaction kinetics while minimizing energy costs associated with pressure maintenance [1]. Residence time optimization focuses on achieving complete conversion while minimizing processing time, with optimal residence times typically ranging from 1-5 minutes for microchannel reactors [1].

Heat integration strategies involve recovering heat from exothermic reactions to preheat incoming reactants, thereby reducing overall energy consumption [1]. Heat exchange systems are designed to maintain precise temperature control while maximizing energy efficiency through countercurrent heat exchange configurations [1].

Solvent recovery systems are implemented to recover and recycle methanol from the reaction mixture, thereby reducing raw material costs and minimizing environmental impact [1]. Distillation systems are optimized to achieve high recovery rates while maintaining product purity specifications [1].

Catalyst optimization, while not typically required for the primary synthesis reactions, may involve screening potential catalysts for improving reaction selectivity and reducing side product formation [2]. Molecular sieve applications have shown promise for improving product selectivity in certain synthesis pathways [2].

Process automation involves implementing advanced control systems to monitor and adjust reaction parameters in real-time, ensuring consistent product quality and optimal process performance [1]. Statistical process control methods are employed to identify and minimize process variations that could affect product quality [1].

Physical Description

Liquid

Wikipedia

Tetramethylammonium bicarbonate

General Manufacturing Information

All other basic organic chemical manufacturing
Methanaminium, N,N,N-trimethyl-, carbonate (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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